molecular formula C12H8F3NO2 B6368492 2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1261889-26-2

2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine, 95%

Cat. No. B6368492
CAS RN: 1261889-26-2
M. Wt: 255.19 g/mol
InChI Key: AUWCHIOFUHUKKO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble powder with a molecular weight of 246.24 g/mol and a melting point of 123-125°C. The compound is widely used in organic synthesis and as a starting material for pharmaceutical and agrochemical research. 2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is also known as 2H-4-(3-trifluoromethoxy)phenylpyridine.

Scientific Research Applications

2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is widely used in organic synthesis and as a starting material for pharmaceutical and agrochemical research. It is used as a ligand in catalytic hydrogenation reactions and in the synthesis of heterocyclic compounds. It is also used in the synthesis of new heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Additionally, it is used in the synthesis of drugs, agrochemicals, and other organic compounds.

Mechanism of Action

2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) acts as a ligand in catalytic hydrogenation reactions. It binds to transition metal catalysts, such as palladium, and facilitates the transfer of hydrogen atoms to the desired substrate. This process is known as hydrogenation, and it is used in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) has not been studied for its potential biochemical and physiological effects. Therefore, it is not known whether this compound has any biological activity.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is a useful reagent for organic synthesis and is relatively easy to handle in the laboratory. It is stable at room temperature and does not require special handling or storage. Additionally, it is water-soluble and can be used in aqueous solutions. The main limitation of this compound is that it is not very soluble in organic solvents.

Future Directions

Future research on 2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) could focus on its potential biochemical and physiological effects. Additionally, further research could be conducted on its use in the synthesis of drugs, agrochemicals, and other organic compounds. Finally, studies could be conducted to determine its solubility in organic solvents and its stability in different pH environments.

Synthesis Methods

2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) can be synthesized from the reaction of 2-chloro-4-(3-trifluoromethoxyphenyl)pyridine and an aqueous sodium hydroxide solution. This reaction is carried out at room temperature and yields the desired product in high yields.

properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-16-11(17)7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWCHIOFUHUKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683140
Record name 4-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine

CAS RN

1261889-26-2
Record name 4-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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